Cas no 1503752-08-6 (5-bromo-4-(methylthio)pyrimidin-2-amine)

5-Bromo-4-(methylthio)pyrimidin-2-amine is a halogenated pyrimidine derivative featuring a bromo substituent at the 5-position and a methylthio group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive bromo and methylthio groups enable selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The pyrimidine core contributes to its utility in medicinal chemistry, where it may act as a scaffold for biologically active molecules. The compound's stability and well-defined reactivity profile enhance its applicability in research and industrial settings.
5-bromo-4-(methylthio)pyrimidin-2-amine structure
1503752-08-6 structure
Product Name:5-bromo-4-(methylthio)pyrimidin-2-amine
CAS No:1503752-08-6
MF:C5H6BrN3S
MW:220.09023809433
MDL:MFCD23997847
CID:4602737
PubChem ID:80885848
Update Time:2025-05-26

5-bromo-4-(methylthio)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-4-(methylthio)pyrimidin-2-amine
    • MDL: MFCD23997847
    • Inchi: 1S/C5H6BrN3S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
    • InChI Key: ULNSBVYZVPNNPI-UHFFFAOYSA-N
    • SMILES: C1(N)=NC=C(Br)C(SC)=N1

Experimental Properties

  • Color/Form: NA
  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 384.9±52.0 °C at 760 mmHg
  • Flash Point: 147.1±26.5 °C

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Additional information on 5-bromo-4-(methylthio)pyrimidin-2-amine

5-Bromo-4-(Methylthio)pyrimidin-2-amine (CAS No. 1503752-08-6): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

5-Bromo-4-(methylthio)pyrimidin-2-amine (CAS No. 1503752-08-6) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidines, which are widely studied for their diverse roles in various biological processes and therapeutic applications.

The chemical structure of 5-bromo-4-(methylthio)pyrimidin-2-amine is characterized by a pyrimidine ring with a bromine atom at the 5-position and a methylthio group at the 4-position. The presence of these substituents imparts specific properties that make this compound an attractive candidate for further research and development in drug discovery.

Recent studies have highlighted the importance of pyrimidine derivatives in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain pyrimidine-based compounds exhibit potent antiviral activity against a range of viral pathogens, including influenza and coronaviruses. The bromine and methylthio substituents in 5-bromo-4-(methylthio)pyrimidin-2-amine are believed to play a crucial role in modulating its biological activity, making it a promising lead compound for further optimization.

The synthesis of 5-bromo-4-(methylthio)pyrimidin-2-amine has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 4-chloro-5-bromopyrimidine with sodium methanethiolate, followed by amination using ammonia or an appropriate amine source. This method provides high yields and good purity, making it suitable for large-scale production.

In addition to its potential antiviral properties, 5-bromo-4-(methylthio)pyrimidin-2-amine has also shown promise as an inhibitor of specific enzymes involved in various disease pathways. For example, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that this compound effectively inhibits the activity of certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity makes 5-bromo-4-(methylthio)pyrimidin-2-amine a valuable tool for researchers exploring new therapeutic strategies.

The pharmacokinetic properties of 5-bromo-4-(methylthio)pyrimidin-2-amine have also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that it could be developed into an effective therapeutic agent with minimal side effects.

To further enhance its therapeutic potential, researchers are exploring various modifications to the structure of 5-bromo-4-(methylthio)pyrimidin-2-amine. These modifications aim to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For instance, substituting the bromine atom with other halogens or functional groups has been shown to alter the compound's biological activity and physicochemical properties.

In conclusion, 5-bromo-4-(methylthio)pyrimidin-2-amine (CAS No. 1503752-08-6) is a promising compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in the discovery and development of novel therapeutic agents.

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